molecular formula C13H23NO2 B2888167 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide CAS No. 2168837-43-0

3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide

Katalognummer B2888167
CAS-Nummer: 2168837-43-0
Molekulargewicht: 225.332
InChI-Schlüssel: RYEGVGDSFXKDRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide, also known as MS-245, is a novel small molecule inhibitor that has gained significant attention in the scientific community. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

The mechanism of action of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide involves the inhibition of a protein called BRD4, which is involved in the regulation of gene expression. BRD4 is overexpressed in various diseases, including cancer and inflammation. By inhibiting BRD4, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide reduces the expression of genes that are responsible for the development of these diseases.
Biochemical and Physiological Effects:
3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has been shown to have various biochemical and physiological effects. In cancer, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide reduces the production of pro-inflammatory cytokines by inhibiting the activity of transcription factors such as NF-κB. In autoimmune disorders, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide reduces the production of autoantibodies by inhibiting the activity of B cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is its high potency and selectivity for BRD4. This makes it an ideal tool for studying the role of BRD4 in various diseases. However, one of the limitations of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide. One potential direction is the development of more potent and selective BRD4 inhibitors based on the structure of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide. Another potential direction is the study of the combination of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide with other drugs for the treatment of various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide in vivo could provide valuable information for the development of this compound as a therapeutic agent.
Conclusion:
In conclusion, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is a novel small molecule inhibitor with potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is a multistep process that results in a high yield and purity of the final product. The mechanism of action of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide involves the inhibition of BRD4, which is overexpressed in various diseases. 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the reduction of autoantibody production. While there are some limitations to the use of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide in lab experiments, there are several future directions for the study of this compound, including the development of more potent and selective BRD4 inhibitors and the study of its pharmacokinetics and pharmacodynamics in vivo.

Synthesemethoden

The synthesis of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide involves a multistep process starting from commercially available starting materials. The synthesis begins with the preparation of a spirocyclic intermediate, which is then subjected to further functionalization to obtain 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide. The final product is obtained in high yield and purity, making it suitable for further studies.

Wissenschaftliche Forschungsanwendungen

3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of inflammation. In autoimmune disorders, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has been shown to reduce the production of autoantibodies, which are responsible for the development of autoimmune diseases.

Eigenschaften

IUPAC Name

3-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-10(2)9-12(15)14-11-3-4-13(11)5-7-16-8-6-13/h10-11H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEGVGDSFXKDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1CCC12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.